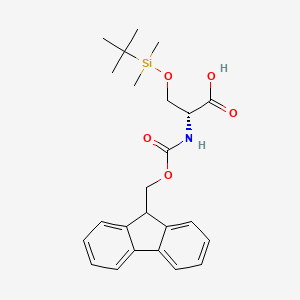

Fmoc-D-Ser(BSi)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONOZYFSQPGBAT-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201210-25-5 | |

| Record name | 201210-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Central Role of Serine in Peptide and Protein Architecture

Serine, a polar, uncharged amino acid, is a fundamental component of proteins and peptides, contributing significantly to their structure and function. ontosight.ai Its side chain contains a hydroxyl group (-OH), which is a key feature that allows serine to participate in a variety of biological processes. ontosight.ai

The hydroxyl group of serine enables it to form hydrogen bonds with other amino acid residues and water molecules. ontosight.ai This property is critical for the stabilization of protein secondary and tertiary structures. ontosight.ai Furthermore, serine residues are frequently located in the active sites of enzymes, where they directly participate in catalytic reactions. ontosight.aiwikipedia.org A prominent example is the family of serine proteases, such as trypsin and chymotrypsin, which utilize a serine residue to hydrolyze peptide bonds. ontosight.aiwikipedia.org

Beyond its structural and catalytic roles, the serine hydroxyl group is a primary site for post-translational modifications, most notably phosphorylation. ontosight.ai The addition of a phosphate (B84403) group by kinases can dramatically alter a protein's activity, localization, and interaction with other molecules, forming the basis of many cellular signaling pathways. ontosight.ai The ability to synthetically incorporate serine and its modified forms into peptides is therefore essential for studying these fundamental biological mechanisms.

Protecting the Reactive Hydroxyl: a Journey Through Spps Strategies

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the way peptides are created. csic.es The Fmoc (9-fluorenylmethyloxycarbonyl) based strategy is a cornerstone of modern SPPS, favored for its mild deprotection conditions. csic.esnih.gov In this method, the N-terminus of the growing peptide chain is temporarily protected by an Fmoc group, which is removed by a base, typically piperidine (B6355638). libretexts.orgiris-biotech.de

However, the side chains of many amino acids, including the hydroxyl group of serine, are also reactive and must be protected throughout the synthesis to prevent unwanted side reactions. peptide.com The choice of this "permanent" protecting group is critical; it must be stable to the conditions used for Fmoc removal but readily cleavable at the end of the synthesis, usually with a strong acid like trifluoroacetic acid (TFA). nih.goviris-biotech.de This principle of using protecting groups that can be removed under different conditions is known as an orthogonal protection strategy. libretexts.orgwiley-vch.de

Historically, a variety of protecting groups have been employed for the serine hydroxyl group in Fmoc-SPPS. The most common has been the tert-butyl (tBu) group. iris-biotech.depeptide.com The Fmoc-Ser(tBu)-OH derivative is widely used because the tBu ether is stable to piperidine but is efficiently cleaved by TFA during the final cleavage of the peptide from the resin. iris-biotech.depeptide.com Another protecting group used is the trityl (Trt) group, which is also acid-labile. peptide.comiris-biotech.de

The Rise of Silyl Ethers for Serine Protection

While alkyl ethers like tBu have been effective, the search for protecting groups with different lability profiles and advantages has led to the exploration of silyl (B83357) ethers. The compound in focus, Fmoc-D-Ser(BSi)-OH, utilizes a silyl ether for the protection of the serine side-chain. "BSi" is an abbreviation for tert-butyldimethylsilyl (TBDMS). biosynth.comadvancedchemtech.com

The use of silyl ethers for protecting hydroxyl groups offers several advantages in organic synthesis. They are generally introduced under mild conditions and their stability can be tuned by the substituents on the silicon atom. thieme-connect.de In the context of SPPS, silyl ethers like TBDMS offer a different level of orthogonality.

The TBDMS group is notably cleaved by fluoride (B91410) ions, for instance, using tetrabutylammonium (B224687) fluoride (TBAF). soton.ac.ukorganic-chemistry.org This provides an alternative deprotection method that is orthogonal to the acid-labile cleavage of tBu groups and the base-labile removal of the Fmoc group. soton.ac.ukacs.org This expanded orthogonality is highly valuable for the synthesis of complex peptides, such as those requiring on-resin side-chain modifications. acs.org For example, a peptide can be synthesized with both tBu- and TBDMS-protected serines, and the TBDMS group can be selectively removed on the resin to allow for a specific chemical modification at that site, while the tBu-protected serine remains untouched.

It is important to note, however, that the conditions for removing the TBDMS group with TBAF can also lead to the removal of the Fmoc group. iris-biotech.de The stability of the TBDMS ether is also a consideration; it is more acid-stable than the trimethylsilyl (B98337) (TMS) ether but can still be cleaved under acidic conditions, though it is generally more stable than the tBu group under mildly acidic conditions. thieme-connect.deug.edu.pl

The Strategic Incorporation of D Amino Acids

Convergent Synthesis Approaches to this compound

Convergent synthesis strategies for this compound involve the separate preparation of key fragments that are later combined. This approach typically entails the stereoselective silylation of a D-serine derivative followed by the introduction of the Fmoc protecting group.

Stereoselective O-Silylation Protocols for D-Serine Derivatives

The selective protection of the hydroxyl group of D-serine is a pivotal step in the synthesis of this compound. The tert-butyldimethylsilyl (TBDMS) group is a popular choice for this purpose due to its stability under the basic conditions required for Fmoc group removal, yet its lability under acidic conditions used for final peptide cleavage from the resin. nih.gov

The direct silylation of D-serine can be challenging due to the presence of three reactive functional groups: the carboxylic acid, the primary amine, and the hydroxyl group. Therefore, the reaction is typically performed on a D-serine derivative where the amine and/or the carboxylic acid are already protected. A common strategy involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole (B134444) or triethylamine, in an appropriate solvent like dimethylformamide (DMF). lookchem.com The stereochemistry of the D-serine must be preserved throughout this process. The use of bulky silylating agents like TBDMS-Cl generally proceeds with high fidelity, and modern analytical techniques can confirm the enantiomeric purity of the resulting product.

Recent advancements have explored various silylating agents and conditions to enhance efficiency and selectivity. While detailed protocols for the direct silylation of unprotected D-serine are less common, methodologies involving silyl (B83357) triflates, such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf), can offer higher reactivity for sterically hindered alcohols. rsc.org The choice of solvent and base is crucial to prevent side reactions and ensure a high yield of the desired O-silylated product. For instance, the use of greener solvents like acetonitrile (B52724) is being explored to minimize the environmental impact of these synthetic processes. scielo.br

Efficient Nα-Fmoc Protection Strategies

Following the successful O-silylation of the D-serine derivative, the subsequent step is the introduction of the Nα-Fmoc protecting group. The most common reagent for this transformation is 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more frequently, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com Fmoc-OSu is often preferred due to its higher stability and reduced potential for the formation of undesired side products. total-synthesis.com

The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent like dioxane or THF. total-synthesis.com The amine of the O-silylated D-serine derivative attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of the stable carbamate (B1207046) linkage. total-synthesis.com It is imperative that the pH is carefully controlled during this step to prevent the premature cleavage of the silyl ether or other base-labile groups. The orthogonality of the Fmoc and TBDMS protecting groups is a cornerstone of this synthetic strategy, allowing for selective deprotection at different stages of peptide synthesis. total-synthesis.com

Optimization of Reaction Conditions for Synthesis Efficiency

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, thereby ensuring cost-effectiveness and scalability. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, and reaction time.

For the O-silylation step, the stoichiometry of the silylating agent and the base is critical. An excess of the silylating agent can lead to the silylation of the carboxylic acid, while an insufficient amount will result in incomplete conversion. The choice of base and its concentration can influence the reaction rate and the formation of byproducts. For the Nα-Fmoc protection, the reaction temperature is typically kept at room temperature to avoid degradation of the starting materials and products. total-synthesis.com

Methodological Advancements in Purification and Analytical Verification for Synthetic Intermediates

The purification and analytical verification of the synthetic intermediates and the final this compound product are crucial for ensuring their suitability for peptide synthesis. High-performance liquid chromatography (HPLC) is the primary technique used for both purification and purity assessment. Reverse-phase HPLC with a C18 column is commonly employed, using gradients of acetonitrile in water with a trifluoroacetic acid (TFA) modifier.

For the analytical verification of intermediates, techniques such as thin-layer chromatography (TLC) can provide a rapid assessment of reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation, confirming the successful installation of both the silyl ether and the Fmoc group. Mass spectrometry (MS) is used to verify the molecular weight of the intermediates and the final product. researchgate.net Enantiomeric purity is a critical parameter, and it is typically determined by chiral HPLC or by derivatization with a chiral reagent followed by standard HPLC or NMR analysis.

Recent advancements in analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS), allow for faster and more sensitive analysis of the reaction mixtures and purified products. researchgate.net These methods are instrumental in identifying and quantifying even minor impurities, ensuring that the final this compound building block meets the stringent quality requirements for use in the synthesis of high-purity peptides.

Principles of Orthogonality in this compound Solid-Phase Peptide Synthesis

Orthogonal protection is a cornerstone of modern SPPS, enabling the synthesis of complex peptides. iris-biotech.depeptide.com This strategy involves the use of multiple protecting groups that can be removed in any order under different, non-interfering chemical conditions. iris-biotech.deacs.org In the context of this compound, the orthogonality lies in the differential lability of the Nα-Fmoc group and the O-BSi group.

The Fmoc group is base-labile, typically removed by treatment with a secondary amine like piperidine (B6355638). genscript.comiris-biotech.de Conversely, silyl ethers, such as the BSi group, are characteristically cleaved by fluoride (B91410) ions or under acidic conditions. gelest.comrsc.org This differential reactivity allows for the iterative deprotection of the α-amine for chain elongation without affecting the serine side-chain protection. Subsequently, the BSi group can be removed at a desired stage, either on-resin for side-chain modification or during the final cleavage from the solid support. This orthogonal scheme prevents unwanted side reactions and allows for the precise construction of the peptide backbone. iris-biotech.depeptide.com

Selective Deprotection of the Nα-Fmoc Group

The selective removal of the Nα-Fmoc group is a critical and repeated step in Fmoc-based SPPS. genscript.comgoogle.com This deprotection is typically achieved through a base-catalyzed β-elimination mechanism. google.com The standard reagent for this purpose is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). genscript.comgoogle.com

The process is generally rapid and efficient, however, challenges such as aggregation in longer peptide sequences can slow down the deprotection rate. peptide.com In such cases, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, often in combination with a small amount of piperidine to scavenge the dibenzofulvene (DBF) byproduct and prevent its reaction with the newly liberated Nα-amine. google.com Alternative, milder, and base-free methods for Fmoc removal have also been developed, such as the use of sodium azide, which can be beneficial for sensitive peptide sequences. nih.gov Recently, hydrogenolysis under mildly acidic conditions has also been reported as a novel method for Fmoc deprotection, which is compatible with acid-sensitive groups like Boc. nih.gov

Cleavage of the O-Silyl (BSi) Protecting Group from Serine

The BSi group, a bulky silyl ether, serves to protect the hydroxyl group of the serine side chain. Its removal is a key step that can be performed either selectively on the resin or during the final cleavage and global deprotection.

Reagents and Optimized Conditions for O-Silyl Ether Deprotection

The cleavage of silyl ethers is most commonly accomplished using fluoride-based reagents due to the high affinity of silicon for fluorine, which forms a very strong Si-F bond. rsc.org Tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a widely used reagent for this purpose. gelest.com The conditions, including reaction time and temperature, can be tuned based on the specific silyl group and the surrounding molecular environment. gelest.com

Other fluoride sources include hydrogen fluoride (HF), often used as a solution in acetonitrile or as a pyridine (B92270) complex (HF-pyridine). gelest.comresearchgate.net The choice of reagent and conditions allows for selective deprotection. For instance, more labile silyl ethers can be removed under milder conditions while more robust ones require harsher treatment.

Table 1: Common Reagents for O-Silyl Ether Deprotection

| Reagent | Typical Conditions | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Most common and versatile reagent for silyl ether cleavage. gelest.com |

| Hydrogen fluoride (HF) | Acetonitrile, 0°C | A powerful reagent for cleaving more stable silyl ethers. gelest.com |

| HF-Pyridine | THF or CH₂Cl₂ | Often used for selective deprotection. researchgate.net |

| Tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F) | THF, room temperature | An anhydrous source of fluoride. gelest.com |

| Cesium Fluoride (CsF) | DMF, with or without acetic acid | Can be used for cleaving silyl-based linkers. acs.org |

Comparative Lability and Selectivity of BSi versus Other Serine Hydroxyl Protecting Groups

Common silyl protecting groups for hydroxyl functions include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). sonaricollege.innih.gov The order of stability generally follows: TMS < TES < TBDMS < TIPS < TBDPS. gelest.com A bulky silyl group like BSi would be expected to be more stable than smaller silyl ethers like TMS or TES, and likely comparable to or even more stable than TBDMS or TIPS, depending on its precise structure.

Compared to other common serine hydroxyl protecting groups like the tert-butyl (tBu) ether, which is acid-labile, or the benzyl (B1604629) (Bzl) ether, which is removed by hydrogenolysis or strong acid, the silyl group offers a distinct orthogonal cleavage strategy via fluoridolysis. peptide.com This allows for greater flexibility in the design of complex peptide synthesis strategies.

Table 2: Comparative Lability of Serine Protecting Groups

| Protecting Group | Cleavage Condition | Orthogonality to Fmoc (Base) |

| Bulky Silyl (e.g., BSi, TIPS) | Fluoride ions (e.g., TBAF) | High |

| tert-Butyl (tBu) | Strong acid (e.g., TFA) | High |

| Benzyl (Bzl) | Hydrogenolysis or strong acid (HF) | High |

| Trityl (Trt) | Mild acid | High |

| Acetyl (Ac) | Base (e.g., hydrazine, mild NaOH) | Low (potential for incompatibility) |

Compatibility with Ancillary Side-Chain Protecting Groups in Complex Peptide Sequences

When synthesizing complex peptides, this compound must be compatible with a variety of other side-chain protecting groups on other amino acids in the sequence. The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS. iris-biotech.decsic.es

The BSi group, being cleavable by fluoride, is orthogonal to the commonly used acid-labile tert-butyl (tBu) based protecting groups for residues like Asp(OtBu), Glu(OtBu), Tyr(tBu), and Lys(Boc), as well as the trityl (Trt) group for Cys, His, Asn, and Gln. peptide.comthermofisher.com These groups are typically removed during the final cleavage from the resin with a strong acid cocktail, such as trifluoroacetic acid (TFA), which does not affect the silyl ether.

Therefore, a synthetic strategy could involve the assembly of the peptide chain using Fmoc-amino acids with tBu-based side-chain protection. The BSi group on the serine residue can then be selectively removed on-resin with a fluoride reagent for specific modification, leaving all other side-chain protecting groups intact. Alternatively, if no specific on-resin modification is required, the BSi group can be removed concurrently with the other silyl-based protecting groups or after the acid-mediated cleavage of tBu groups, depending on the desired final product and purification strategy. The stability of silyl ethers to the basic conditions of Fmoc deprotection and the acidic conditions of tBu removal makes them highly compatible and valuable for the synthesis of complex peptides. rsc.orgresearchgate.net

Strategic Incorporation of D-Serine into Challenging Peptide Sequences

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance the therapeutic potential of peptides. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their half-life and bioavailability. By strategically replacing an L-amino acid with its D-enantiomer, the resulting peptide can exhibit significantly increased resistance to enzymatic degradation. ug.edu.plgelest.com This modification can lead to a longer plasma half-life and improved therapeutic efficacy.

Furthermore, the introduction of a D-amino acid can induce specific conformational constraints on the peptide backbone. This can stabilize bioactive conformations, such as β-turns or helical structures, leading to enhanced binding affinity and specificity for the biological target. gelest.com In some cases, the D-isomer of a peptide has been shown to be significantly more potent than its L-isomer counterpart. gelest.com

However, the synthesis of certain peptide sequences, particularly long chains or those prone to aggregation, presents significant challenges. thieme-connect.delookchem.com Sequences containing multiple serine residues can sometimes lead to deletion products or incomplete reactions during synthesis. unav.edu The use of this compound helps to mitigate these issues. The bulky tert-butyldimethylsilyl (BSi) protecting group can help to disrupt inter-chain hydrogen bonding that leads to on-resin aggregation during solid-phase peptide synthesis (SPPS), thereby improving solvation and coupling efficiencies. thieme-connect.com This ensures the successful assembly of complex peptide chains that might otherwise be difficult to synthesize.

| Feature | Benefit of Incorporating this compound |

| D-Configuration | Increases peptide stability against proteases, enhances biological half-life. ug.edu.plgelest.com |

| Conformational Impact | Can stabilize bioactive secondary structures, potentially increasing potency. gelest.com |

| Bulky BSi Group | Helps prevent peptide aggregation during SPPS, improving synthesis yields for challenging sequences. thieme-connect.com |

| Hydroxyl Protection | Prevents unwanted side reactions at the serine hydroxyl group during peptide chain elongation. |

Construction of D-Serine Containing Peptide Libraries for Research Applications

Peptide libraries are a cornerstone of modern drug discovery, allowing for the screening of thousands to millions of different peptide sequences to identify hits with high affinity and specificity for a therapeutic target. The inclusion of D-amino acids in these libraries is a powerful strategy for generating drug candidates with improved stability and activity. ug.edu.plthieme-connect.de

This compound is an ideal building block for creating such libraries. Its compatibility with standard Fmoc-based automated SPPS allows for the efficient and reliable synthesis of large collections of peptides containing a D-serine residue at a defined position.

Furthermore, the BSi protecting group offers the potential for creating even more diverse libraries through post-synthetic modification. A primary library of peptides can be synthesized, and then, following selective deprotection of the BSi group, the entire library can be subjected to a second set of reactions at the serine hydroxyl position. This "split-and-pool" diversification strategy can generate a vast number of unique, site-specifically modified peptides from a single initial synthesis, significantly expanding the chemical space available for screening.

Utility in Bioconjugation Chemistry via Serine Functionalization Approaches

Bioconjugation is the process of chemically linking two biomolecules, or linking a biomolecule to a synthetic molecule, such as a drug, imaging agent, or polymer. interesjournals.orgnih.gov Site-specific conjugation is highly desirable as it produces homogeneous products with predictable properties, in contrast to random conjugation methods that yield complex mixtures. interesjournals.org

The serine hydroxyl group, while less nucleophilic than the thiol group of cysteine or the amine group of lysine, can be an effective and selective site for conjugation when other nucleophiles are protected. nih.govnih.gov The strategy involving this compound is straightforward:

A peptide is synthesized using SPPS, incorporating this compound at the desired conjugation site.

After chain assembly, the BSi group is selectively cleaved with a fluoride source, exposing a single hydroxyl group.

The molecule to be conjugated (the "payload"), which has been activated appropriately, is then reacted with the peptide, forming a stable bond at the D-serine side chain.

This approach is valuable for creating antibody-drug conjugates (ADCs) or peptide-drug conjugates where a therapeutic payload is attached to a targeting peptide. The use of a D-serine residue can also confer additional stability to the linker region of the conjugate.

Contributions to Protein Engineering Studies Through Site-Specific Serine Modification

Protein engineering aims to create new proteins with novel functions or enhanced stability by altering their amino acid sequences. thieme-connect.comsci-hub.se The site-specific incorporation of unnatural or modified amino acids is a powerful technique in this field, allowing for precise interrogation of structure-function relationships. interesjournals.orgnih.gov

While many protein engineering studies are performed using recombinant DNA technology, chemical peptide synthesis offers the unique ability to incorporate a vast range of non-canonical amino acids, including D-isomers, at any desired position. By using this compound in the total chemical synthesis of small proteins or protein domains, researchers can investigate the specific structural and functional consequences of introducing a D-serine residue.

The BSi group further expands these capabilities by serving as a latent handle for modification. A synthetic protein can be generated, and the D-serine residue can be subsequently functionalized in a site-specific manner. This allows scientists to install probes, cross-linkers, or mimics of post-translational modifications at a precise location, providing sophisticated tools to study protein folding, protein-protein interactions, and enzyme mechanisms with a level of precision not achievable with standard molecular biology techniques. acs.org

Mechanistic and Methodological Considerations in Solid Phase Peptide Synthesis Using Fmoc D Ser Bsi Oh

Optimization of Coupling Efficiency for Fmoc-D-Ser(BSi)-OH during Chain Elongation

The efficiency of peptide bond formation is paramount in SPPS to ensure high purity of the final product. The steric bulk of the incoming amino acid and the growing peptide chain can hinder coupling. While the BSi group is sterically demanding, its influence on coupling efficiency can be managed through the careful selection of coupling reagents and reaction conditions.

Commonly, phosphonium- and aminium-based reagents are employed to activate the carboxylic acid of the incoming this compound. Reagents such as HBTU, HATU, and PyBOP® are frequently used due to their high activation efficiency. The choice of base is also critical, with N,N-diisopropylethylamine (DIEA) being a standard choice to facilitate the reaction. peptide.com

To maximize coupling yields, especially in "difficult" sequences prone to aggregation, a double coupling strategy may be implemented. researchgate.net This involves repeating the coupling step to ensure that all free amino groups on the resin-bound peptide have reacted. The use of excess amino acid and coupling reagents (typically 2-5 equivalents) is standard practice to drive the reaction to completion. iris-biotech.de

The following table summarizes common coupling conditions that can be optimized for the incorporation of this compound:

| Coupling Reagent | Additive | Base | Typical Equivalents (AA:Reagent:Base) | Key Considerations |

| HATU | HOAt | DIEA or TMP | 1:1:2 | Highly efficient, can suppress racemization. mdpi.com |

| HBTU | HOBt | DIEA | 1:1:2 | A common and effective choice for standard couplings. google.com |

| PyBOP® | N/A | DIEA | 1:1:2 | Effective for sterically hindered couplings. |

| DIC | HOBt or HOAt | N/A | 1:1 | Carbodiimide-based, can be prone to side reactions if not carefully controlled. peptide.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Strategies for Minimizing Side Reactions Associated with Serine Hydroxyl during Peptide Assembly

The hydroxyl group of serine is reactive and, if not properly protected, can lead to side reactions during SPPS. The primary purpose of the BSi group on this compound is to prevent these unwanted reactions. However, the stability of the silyl (B83357) ether linkage under the repeated cycles of Fmoc deprotection (typically with piperidine) is a key consideration.

While silyl ethers are generally stable to the basic conditions of Fmoc removal, prolonged exposure or the use of stronger bases can lead to premature deprotection. This would expose the hydroxyl group, making it susceptible to acylation by the incoming activated amino acid, leading to the formation of branched peptides.

Another potential side reaction, particularly for C-terminal cysteine residues but also a consideration for serine, is the base-catalyzed elimination of the protected side chain to form a dehydroalanine (B155165) residue. peptide.com This highly reactive intermediate can then undergo addition reactions, for instance with piperidine (B6355638) from the deprotection solution, leading to undesired peptide modifications. peptide.com The use of sterically bulky protecting groups like BSi can help to minimize this side reaction. peptide.com

Strategies to minimize these side reactions include:

Ensuring complete coupling: Minimizes the presence of unreacted amino groups that could potentially react with deprotected side chains.

Careful selection of deprotection conditions: Using the minimum effective concentration and time for piperidine treatment can help preserve the integrity of the silyl protecting group.

Use of sterically hindered bases: In some cases, bases other than piperidine might be considered for deprotection, although this is less common in standard Fmoc SPPS.

Role of BSi Protection in Mitigating Racemization at the D-Serine Stereocenter

Maintaining the chiral integrity of amino acids during peptide synthesis is crucial, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. The risk of racemization is highest during the activation step of the carboxylic acid, which can proceed through an oxazolone (B7731731) intermediate that is prone to epimerization. mdpi.com

The use of urethane-based Nα-protecting groups like Fmoc is a primary strategy to suppress racemization. nih.gov The electron-withdrawing nature of the Fmoc group disfavors the formation of the oxazolone intermediate. mdpi.com

The side-chain protecting group can also influence the rate of racemization. While the primary role of the BSi group is to protect the hydroxyl function, its steric bulk does not inherently prevent racemization at the α-carbon. The most critical factor in preventing racemization remains the choice of coupling method. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) to the coupling mixture is a well-established method to minimize this side reaction. peptide.commdpi.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species. mdpi.com Some modern coupling reagents, such as HATU, already incorporate a HOAt moiety. mdpi.com

Recent research has also explored novel silylating reagents and catalytic systems that can achieve peptide bond formation with minimal or no epimerization. rsc.orgresearchgate.net These approaches often involve the in situ formation of amino acid silyl esters, which then react to form the peptide bond. researchgate.net

Spectrophotometric Monitoring and In-Process Control During this compound Integration

A major advantage of Fmoc-based SPPS is the ability to monitor the progress of the synthesis in real-time. This is typically achieved by UV-Vis spectrophotometry. The Fmoc group has a strong chromophore that absorbs UV light, and its cleavage during the deprotection step releases a piperidine-dibenzofulvene adduct into the solution.

The concentration of this adduct can be measured by its absorbance at around 301 nm, allowing for the quantitative determination of the number of free amino groups on the resin. This provides a direct measure of the coupling efficiency of the preceding step. If the absorbance is lower than expected, it indicates incomplete coupling, and a recoupling step can be performed. researchgate.net This in-process control is crucial for ensuring the synthesis of high-quality peptides, especially during long and complex syntheses.

The integration of this compound can be monitored using this standard procedure without any modification. The BSi group does not interfere with the spectrophotometric properties of the Fmoc group or its cleavage product.

| Monitoring Step | Analyte | Wavelength (nm) | Purpose |

| Fmoc Deprotection | Piperidine-dibenzofulvene adduct | ~301 | Quantify coupling efficiency |

| Washing Steps | Fmoc group | ~265, 290 | Confirm complete removal of excess Fmoc-amino acid |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Automation Compatibility and High-Throughput Synthesis Methodologies

The principles of Fmoc-SPPS are well-suited for automation, and numerous automated peptide synthesizers are commercially available. These instruments automate the repetitive cycles of deprotection, washing, and coupling, enabling the efficient synthesis of peptides with minimal manual intervention. iris-biotech.de

This compound is fully compatible with these automated platforms. It can be used in the same manner as other standard Fmoc-amino acid derivatives. The protocols for its use on an automated synthesizer would typically involve dissolving the amino acid in a suitable solvent like DMF or NMP and placing it on the instrument for automated delivery to the reaction vessel.

The development of flow-based SPPS represents a further advancement in high-throughput peptide synthesis. uzh.ch In these systems, reagents are continuously flowed through a column containing the resin. This can significantly reduce cycle times and improve efficiency. uzh.ch The chemical principles for incorporating this compound remain the same in flow-based systems, although optimization of parameters like flow rate and reagent concentration may be necessary to ensure complete coupling, particularly given the steric bulk of the derivative. uzh.ch The compatibility of silyl-protected amino acids with these advanced, rapid synthesis methodologies underscores their utility in modern peptide chemistry.

Future Perspectives and Research Directions

Development of Novel Silyl-Based Protecting Group Chemistries for Serine

The evolution of silyl (B83357) protecting groups is driven by the need for a broad spectrum of stabilities and orthogonal cleavage conditions. While standard groups like TBDMS are widely used, the future lies in the development of novel silyl chemistries with finely-tuned properties. Research is geared towards creating silyl ethers with modulated lability, allowing for their selective removal under highly specific and mild conditions, which is crucial for the synthesis of complex, multi-functionalized peptides. biosynth.comfiveable.me

Future developments are expected to focus on:

Hyper-Tunable Silyl Ethers: Designing silyl groups with electronic and steric properties that can be precisely adjusted. This would allow for the creation of a suite of protecting groups that can be cleaved sequentially by tailoring the reagent or reaction conditions, moving beyond the simple acid or fluoride-labile paradigm.

"Safety-Catch" Silyl Groups: These are groups that are stable until "activated" by a specific chemical transformation. biosynth.com The development of silyl ethers that can be converted from a stable to a labile form on demand would offer an additional layer of orthogonality, invaluable for complex synthetic strategies. biosynth.com

Enzyme-Labile Silyl Ethers: Exploring the use of enzymes for the selective deprotection of silyl ethers offers a green and highly specific alternative to chemical reagents. While still an emerging area, the discovery of "silicon-oxygen bond cleaving" enzymes could revolutionize protecting group strategies. acs.org

Expanding the Scope of Serine Derivatization and Functionalization via Fmoc-D-Ser(BSi)-OH

The silyl ether on the serine side chain is not merely a passive shield; it represents a reactive handle for further chemical modification. The temporary and selective protection offered by the silyl group opens avenues for novel serine derivatization strategies that would be challenging to achieve otherwise.

Future research in this area is poised to explore:

Orthogonal Functionalization: Following the incorporation of this compound into a peptide chain, the silyl group could be selectively removed on-resin to unmask the hydroxyl group for further modification. This allows for the site-specific introduction of functionalities such as fluorophores, cross-linking agents, or post-translational modifications like glycosylation or phosphorylation. nih.govnih.gov This approach provides a powerful tool for creating peptides with tailored properties for chemical biology studies.

Silyl-Directed Reactions: The silyl group itself can influence the reactivity of the local environment. Research into using the silyl ether to direct subsequent chemical reactions to a specific site on the peptide backbone or a neighboring side chain could lead to novel synthetic methodologies.

Conversion to Other Functional Groups: The protected hydroxyl group can be seen as a precursor to other functionalities. Methodologies could be developed to convert the silyl ether-protected serine side chain into other amino acid residues or unnatural functional groups directly on the solid support, expanding the chemical diversity of synthetic peptides.

Advanced Methodologies for the Synthesis of D-Serine Containing Complex Peptides

The synthesis of complex peptides, especially those containing D-amino acids, presents significant challenges such as aggregation, difficult coupling steps, and reduced solubility. creative-peptides.comnih.gov The use of bulky silyl protecting groups on D-serine can play a crucial role in overcoming these hurdles.

Key future directions include:

Aggregation Disruption: The steric bulk of silyl groups like tert-butyldiphenylsilyl (TBDPS) can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS). thieme-connect.com The systematic study and application of this compound with various bulky silyl groups could lead to more efficient synthesis of previously intractable "difficult sequences." thieme-connect.com

Enhanced Solubility: Silyl groups, due to their lipophilic nature, can improve the solubility of protected peptides in the organic solvents used during SPPS. bohrium.com This is particularly beneficial for the synthesis of long or hydrophobic peptides, leading to improved reaction kinetics and higher purity of the final product. bohrium.com

Application in Convergent Synthesis: Fully protected peptide fragments are essential for convergent or fragment condensation strategies, which are used to assemble large proteins. nih.gov The use of fluoride-labile silyl ethers on D-serine allows for the cleavage of protected peptide fragments from the resin under conditions orthogonal to the acid-labile groups used for side-chain protection, making this compound a valuable tool in the synthesis of D-proteins. nih.govnih.gov

Emerging Applications in Chemical Biology, Materials Science, and Bioconjugate Research

The unique properties of organosilicon compounds are increasingly being leveraged in fields beyond traditional synthesis. iust.ac.irresearchgate.netwikipedia.org this compound and similar building blocks are poised to become important players in these emerging areas.

Chemical Biology: Peptides containing D-amino acids exhibit enhanced stability against proteolytic degradation, making them attractive candidates for therapeutic development. biosynth.comvulcanchem.com Silyl-protected D-serine can be incorporated into these peptides, and the silyl group itself can be used as a handle for attaching imaging agents or drug molecules. researchgate.net Furthermore, silyl ether prodrugs offer a strategy for the controlled release of therapeutics. nih.gov

Materials Science: The incorporation of silicon-containing moieties into peptides can imbue them with novel material properties. Research is exploring the use of such peptides in the development of new biomaterials, such as hydrogels for cell culture, with tailored mechanical and biocompatibility characteristics. iust.ac.irvulcanchem.com The self-assembly of D-amino acid-containing peptides can lead to unique nanostructures, and the presence of silicon could further modulate these properties for applications in nanotechnology.

Bioconjugate Research: Bioconjugation, the covalent linking of two biomolecules, is a vital technique in diagnostics and therapeutics. chemimpex.comnih.gov The orthogonal deprotection of a silyl ether on a D-serine residue within a peptide or protein allows for highly specific, site-selective conjugation. This enables the precise attachment of payloads like cytotoxic drugs to antibodies (Antibody-Drug Conjugates) or the immobilization of peptides onto surfaces for diagnostic arrays.

Interactive Data Table: Comparison of Common Silyl Protecting Groups for Serine

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions | Key Features |

| Trimethylsilyl (B98337) | TMS | Low | Low | K₂CO₃/MeOH, mild acid | Highly labile, limited use as a protecting group. wikipedia.org |

| Triethylsilyl | TES | Moderate | High | TFA, HF, AcOH | More stable than TMS. wikipedia.org |

| tert-Butyldimethylsilyl | TBDMS / TBS | Moderate | High | TBAF, HF, AcOH | Commonly used, good balance of stability and reactivity. wikipedia.orgorganic-chemistry.org |

| Triisopropylsilyl | TIPS | High | High | TBAF, HF | Very bulky, offers high stability. wikipedia.org |

| tert-Butyldiphenylsilyl | TBDPS | High | High | TBAF, HF | Very stable, bulky, can prevent peptide aggregation. thieme-connect.com |

Q & A

Q. What are the critical handling and storage protocols for Fmoc-D-Ser(BSi)-OH to ensure stability during peptide synthesis?

- Methodological Answer : this compound should be stored at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Prior to use, warm the compound to 37°C and sonicate in solvents like DMSO to enhance solubility (100 mg/mL in DMSO is typical for similar Fmoc-Ser derivatives) . Always handle under inert conditions (nitrogen atmosphere) to minimize oxidation and moisture absorption, which can degrade silyl-protected groups . Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact, as Fmoc-amino acids often require safety measures aligned with GHS Category 2 skin/eye irritation .

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Pre-activate this compound with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF for 5–10 minutes before resin addition. Use a 3–4 molar excess relative to resin loading capacity to account of steric hindrance from the bulky BSi group. Monitor coupling completion via Kaiser or chloranil tests. If incomplete, extend reaction time (2–4 hours) or switch to stronger activators (e.g., PyAOP) . Post-coupling, wash the resin thoroughly with DMF and DCM to remove unreacted reagents .

Q. What solvents and conditions are recommended for dissolving this compound during SPPS?

- Methodological Answer : this compound is typically dissolved in DMSO or DMF (100–150 mg/mL) with gentle heating (37–40°C) and sonication (10–15 minutes). For silyl-protected derivatives, avoid aqueous or protic solvents (e.g., methanol) to prevent premature deprotection. If precipitation occurs during synthesis, add polar aprotic co-solvents like NMP or 1,4-dioxane to improve solubility .

Advanced Research Questions

Q. How does the BSi group influence stereochemical integrity and epimerization risk compared to Trt or tBu-protected Ser derivatives?

- Methodological Answer : The BSi group’s steric bulk reduces epimerization risk compared to smaller protecting groups (e.g., Ac). In studies on Fmoc-Ser(Trt)-OH, the relative reaction rate for epimerization was 0.69 ± 0.02 versus the L-isomer . For silyl groups like TBDMS (tert-butyldimethylsilyl), similar steric effects likely apply. To minimize racemization:

- Use low-basicity deprotection agents (e.g., 20% piperidine in DMF with 0.1 M HOBt).

- Limit exposure to high temperatures (>40°C) during coupling .

- Monitor stereochemistry via chiral HPLC or circular dichroism (CD) post-synthesis .

Q. What analytical techniques are most effective for assessing the purity and structural fidelity of this compound and its incorporated peptides?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B), gradient 5–95% B over 30 minutes at 1 mL/min. Retention times for silyl-protected Ser derivatives are typically 15–20 minutes .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H]+ for this compound can be calculated from its formula; similar compounds show <2 ppm error) .

- NMR : Key signals include Fmoc aromatic protons (7.3–7.8 ppm) and silyl-group methyl resonances (0.8–1.2 ppm) in CDCl₃ or DMSO-d₆ .

Q. How can researchers troubleshoot low yields during this compound incorporation into hydrophobic peptide sequences?

- Methodological Answer :

- Solvent Optimization : Use DMF:NMP (1:1) mixtures to enhance solubility of hydrophobic intermediates.

- Double Coupling : Perform two sequential couplings with fresh reagents to overcome steric hindrance.

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–20 W) to improve reaction kinetics without degrading the BSi group .

- Post-Synthesis Analysis : If yields remain low, cleave a small resin aliquot and analyze by MALDI-TOF to identify truncations or deletions .

Data Contradiction and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.